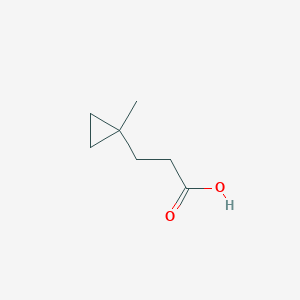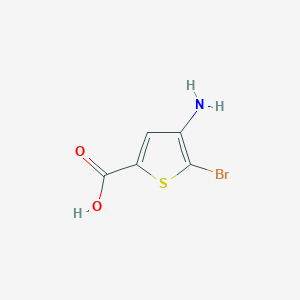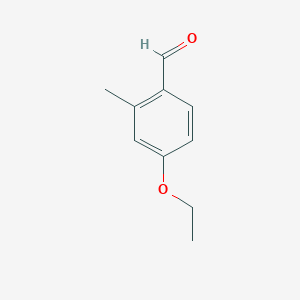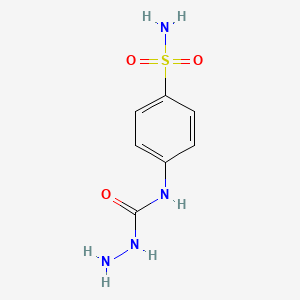
2-Tert-butyl-9H-carbazole
Overview
Description
2-tert-butyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a nitrogen-containing aromatic heterocyclic structure. This compound is known for its stability, high thermal resistance, and excellent optoelectronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-Tert-butyl-9H-carbazole is the electron transport chain in organic light-emitting diode (OLED) devices . The compound’s large π-electron conjugated system, strong electron transfer ability, and rigid polycyclic structure make it an ideal molecule for constructing hole transport materials, host materials, and luminescent materials .
Mode of Action
This compound interacts with its targets by transferring electrons . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound . This interaction leads to changes in the electronic properties of the OLED devices, enhancing their performance .
Biochemical Pathways
The compound affects the electron transport pathway in OLED devices . Its strong electron transfer ability and rigid polycyclic structure enhance the performance of these devices . The carbazole ring of the compound can also be easily modified with various functional groups, further enhancing its performance in different functional layers of OLED devices .
Pharmacokinetics
physical properties play a crucial role in its bioavailability in OLED devices. The compound has a melting point of 233-235°C and a predicted boiling point of 424.2±14.0 °C . It is stored in a dry, room temperature environment .
Result of Action
The action of this compound results in enhanced performance of OLED devices . The compound’s strong electron transfer ability and rigid polycyclic structure contribute to its excellent optoelectronic properties, thermal stability, and morphological stability . This leads to improved luminous efficiency and extended lifespan of OLED devices .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and humidity . The compound is stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s glass transition temperature increases due to the 3,6-Di-tert-butyl component of the carbazole , indicating that its performance may be affected by temperature changes.
Biochemical Analysis
Biochemical Properties
2-Tert-butyl-9H-carbazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to affect the mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular responses to external stimuli. Furthermore, this compound can induce changes in gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biochemical markers at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it may interact with DNA or transcription factors, leading to changes in gene expression. The localization of this compound can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Steglich esterification reaction, which uses catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction . Another method involves the use of tert-butyl chloride and anhydrous zinc chloride in nitromethane as a solvent .
Industrial Production Methods
Industrial production of 2-tert-butyl-9H-carbazole often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-tert-butyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Comparison with Similar Compounds
Similar Compounds
3,6-di-tert-butyl-9H-carbazole: Similar in structure but with tert-butyl groups at different positions, leading to variations in photophysical properties.
9-ethylcarbazole: Another derivative with different substituents, affecting its chemical reactivity and applications.
Uniqueness
2-tert-butyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties and thermal stability. This makes it particularly valuable in the development of advanced optoelectronic materials and devices .
Properties
IUPAC Name |
2-tert-butyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFORZIUGGNDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499227 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69386-36-3 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















